5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide: Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery
5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide: Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery
Introduction & Chemical Significance
In the landscape of modern medicinal chemistry, the 1,3-oxazole ring represents a highly versatile and privileged pharmacophore. Specifically, 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide (CAS: 61183-15-1) serves as a critical building block and advanced intermediate in the synthesis of highly selective targeted therapeutics.
The architectural brilliance of this molecule lies in its dense functionalization. The oxazole core provides a stable, planar, heteroaromatic framework. The 4-carboxamide group is a well-documented hydrogen bond donor/acceptor motif, essential for anchoring molecules into the hinge regions of kinases (such as TYK2) or the ligand-binding domains of nuclear receptors . The 5-methyl group provides subtle steric bulk and electron donation, stabilizing the ring against nucleophilic attack. Finally, the 2-propanoyl group offers a highly reactive electrophilic handle, enabling rapid divergent synthesis of complex heterocycles, such as pyrazoles or pyrimidines, or serving as a vector for exploring structure-activity relationships (SAR) in the solvent-exposed regions of target proteins .
Structural and Physicochemical Properties
Understanding the physicochemical parameters of this intermediate is vital for predicting its behavior in both synthetic workflows and biological systems. The electron-withdrawing nature of the carboxamide and propanoyl groups renders the oxazole ring highly electron-deficient, influencing its stability and reactivity profiles.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 5-Methyl-2-propanoyl-1,3-oxazole-4-carboxamide |
| CAS Number | 61183-15-1 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Topological Polar Surface Area (TPSA) | 82.1 Ų |
| Hydrogen Bond Donors | 1 (Primary NH₂ group) |
| Hydrogen Bond Acceptors | 4 (N, O, O, O) |
| Rotatable Bonds | 2 |
| Predicted LogP | 0.85 |
Rational Synthetic Methodologies
Direct C2-acylation of 1,3-oxazoles is notoriously challenging due to the electron-deficient nature of the ring. A field-proven approach involves C2-lithiation followed by electrophilic trapping.
Expertise & Causality in Experimental Design: Attempting direct lithiation on 5-methyl-1,3-oxazole-4-carboxamide is fundamentally flawed. The highly acidic primary amide protons (pKa ~15-17) will rapidly quench any organolithium reagent, necessitating large excesses of base and leading to complex, intractable degradation profiles. Therefore, the synthesis must proceed via an ester precursor (e.g., ethyl 5-methyl-1,3-oxazole-4-carboxylate).
Furthermore, trapping the highly reactive oxazolyllithium intermediate with a standard acid chloride (propionyl chloride) often results in over-addition, yielding tertiary alcohols. To prevent this, we utilize N-methoxy-N-methylpropionamide (a Weinreb amide). The Weinreb amide forms a stable tetrahedral metal-chelate intermediate that resists further nucleophilic attack and only collapses to the desired ketone upon aqueous acidic workup. Finally, the ester is converted to the target carboxamide via ammonolysis.
Fig 1. Step-by-step synthetic workflow for 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system, ensuring that researchers can confirm the integrity of the transformation at each critical junction before proceeding.
Step 1: Synthesis of Ethyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
-
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add ethyl 5-methyl-1,3-oxazole-4-carboxylate (10.0 mmol) and anhydrous THF (50 mL).
-
Lithiation: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Critical Note: Temperatures above -60 °C will cause the oxazolyllithium species to undergo ring-opening fragmentation. Dropwise add LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol) over 15 minutes. Stir for 30 minutes at -78 °C.
-
Electrophilic Trapping: Add N-methoxy-N-methylpropionamide (12.0 mmol) neat, dropwise. Maintain at -78 °C for 2 hours, then allow to slowly warm to 0 °C.
-
Quench & Workup: Quench the tetrahedral intermediate with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 7:3). The starting material ( Rf=0.4 ) should be completely consumed, replaced by a new UV-active spot ( Rf=0.6 ). Confirm via LC-MS; the spectrum must show the [M+H]+ ion at m/z 212.1.
Step 2: Ammonolysis to Target Carboxamide
-
Reaction: Dissolve the crude ethyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate (approx. 8.0 mmol) in a 7N solution of ammonia in methanol (30 mL).
-
Heating: Seal the reaction vessel tightly and heat to 60 °C for 16 hours. Causality: The electron-withdrawing propanoyl group at C2 activates the C4 ester towards nucleophilic acyl substitution, allowing ammonolysis to proceed without the need for Lewis acid catalysis.
-
Isolation: Cool to room temperature and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield pure 5-methyl-2-propanoyl-1,3-oxazole-4-carboxamide.
-
Validation Checkpoint 2: Conduct IR spectroscopy on the isolated solid. The spectrum must prove the disappearance of the strong ester carbonyl stretch at ~1735 cm⁻¹ and the appearance of primary amide N-H stretching bands at ~3300-3100 cm⁻¹ alongside the amide I band at ~1680 cm⁻¹.
Applications in Targeted Therapeutics
The 1,3-oxazole-4-carboxamide scaffold is not merely a structural novelty; it is a highly validated pharmacophore across multiple therapeutic areas.
Tyrosine Kinase 2 (TYK2) Inhibition
In the development of therapies for autoimmune diseases (e.g., psoriasis, lupus), selective inhibition of TYK2 over other JAK family kinases is paramount to avoid off-target immunosuppression. The oxazole-4-carboxamide motif acts as an ATP-competitive bioisostere. The carboxamide group forms a critical bidentate hydrogen-bonding network with the hinge region of the TYK2 JH1 domain . Derivatization of the 2-propanoyl group allows for the extension of the molecule into the highly variable selectivity pocket of TYK2, driving isoform specificity.
Fig 2. Inhibition of the TYK2/JAK-STAT signaling pathway by oxazole-4-carboxamide derivatives.
Phosphodiesterase 4 (PDE4) Inhibition
Oxazole derivatives synthesized from this core have demonstrated potent inhibitory action against PDE4, a critical enzyme in the degradation of cyclic AMP (cAMP). By elevating intracellular cAMP levels, these compounds exhibit strong anti-inflammatory effects, making them highly effective in treating conditions like atopic dermatitis and chronic obstructive pulmonary disease (COPD) .
Antimicrobial Target Engagement
Recent phenotypic screens against Mycobacterium tuberculosis (Mtb) have identified substituted oxazole-4-carboxamides as potent inhibitors of cholesterol degradation—a metabolic pathway Mtb relies on for survival within host macrophages. The structural geometry provided by the oxazole core ensures optimal target engagement with mycobacterial enzymes .
References
- US Patent 8,637,559 B2 - Oxazole compound and pharmaceutical composition (PDE4 Inhibitors). Google Patents.
- WO2012143599A1 - Androgen receptor modulating carboxamides. Google Patents.
-
Journal of Medicinal Chemistry (2023) - Development and Therapeutic Implications of Tyrosine Kinase 2 Inhibitors. ACS Publications. Available at:[Link]
-
PLOS Pathogens (2015) - Novel Inhibitors of Cholesterol Degradation in Mycobacterium tuberculosis Reveal How the Bacterium's Metabolism Is Constrained by the Intracellular Environment. PLOS. Available at:[Link]
